REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:11]([C:13]([F:16])([F:15])[F:14])=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[F:17][C:18]([F:23])([F:22])[C:19]([NH2:21])=[NH:20]>CCO>[CH2:9]([O:8][C:6]([C:5]1[C:11]([C:13]([F:14])([F:15])[F:16])=[N:20][C:19]([C:18]([F:23])([F:22])[F:17])=[N:21][CH:4]=1)=[O:7])[CH3:10]
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)C(F)(F)F
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Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
FC(C(=N)N)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 24 h under N2
|
Duration
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24 h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |